1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

Catalog No.
S1899829
CAS No.
54450-84-9
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

CAS Number

54450-84-9

Product Name

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

IUPAC Name

1-ethoxycarbonylcyclobutane-1-carboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10)

InChI Key

XYHZRSFKDSWLHW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCC1)C(=O)O

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)O

The exact mass of the compound 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid features a cyclobutane ring substituted with an ethoxycarbonyl group at one position and a carboxylic acid group at another. The presence of these functional groups contributes to its reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield cyclobutane derivatives.
  • Nucleophilic Acyl Substitution: The ethoxycarbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds .

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives have shown potential antimicrobial effects.
  • Toxicity: It is classified as harmful if swallowed and can cause skin irritation . Further studies are necessary to fully understand its biological profile.

Several methods exist for synthesizing 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid:

  • Starting Materials: Common precursors include ethyl malonate or ethyl cyanoacetate.
  • Reactions:
    • A typical synthesis involves the reaction of ethyl malonate with cyclobutanecarboxylic acid derivatives under acidic conditions to yield the desired product .
    • Another method includes the hydrolysis of esters formed from cyclobutane derivatives .

This compound has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for drug development due to their biological activities.
  • Material Science: It could be utilized in the development of polymers or other materials due to its unique structure .

Several compounds share structural similarities with 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
Cyclobutanecarboxylic AcidFour-membered ring with one carboxylic groupSimpler structure without ethoxy group
1,1-Cyclobutanedicarboxylic AcidTwo carboxylic groups on the cyclobutane ringIncreased acidity due to two carboxyls
Ethyl MalonateEthyl ester of malonic acidContains two carboxylic groups
1-Ethoxycarbonylcyclobutane-1-carboxylic AcidSimilar structure but different positioning of groupsVariation in reactivity based on substituents

The presence of the ethoxycarbonyl group in 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid distinguishes it from these similar compounds, potentially offering unique reactivity and applications in organic synthesis and medicinal chemistry.

Cyclobutane Ring Geometry

The cyclobutane ring in 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid exhibits characteristic structural features that distinguish it from other cycloalkanes. The four-membered ring adopts a non-planar, puckered conformation to minimize ring strain [1] [2]. In the planar configuration, the internal bond angles would be constrained to 90 degrees, creating significant deviation from the ideal tetrahedral angle of 109.5 degrees [3] [4]. This angular strain is partially relieved through puckering, which results in bond angles of approximately 88 degrees [5].

The cyclobutane ring exhibits substantial ring strain energy of 26.3 to 26.4 kilocalories per mole, making it one of the most strained small ring systems [6] [7]. This strain arises from two primary sources: angle strain due to the compressed bond angles, and torsional strain from eclipsing interactions between adjacent carbon-hydrogen bonds [3] [8]. The puckered conformation reduces torsional strain by eliminating perfect eclipsing arrangements, with the ring adopting a folding angle of approximately 25 degrees from planarity [8] [5].

Carboxyl and Ethoxycarbonyl Group Orientation

The molecular structure features two distinct carbonyl-containing functional groups attached to the same carbon atom of the cyclobutane ring. The carboxylic acid group (-COOH) and the ethoxycarbonyl group (-COOC₂H₅) are positioned at the 1-position of the ring, creating a geminal dicarboxyl arrangement [9] [10]. This substitution pattern significantly influences the molecular conformation and introduces additional steric considerations.

The presence of both electron-withdrawing groups on the same carbon atom affects the electronic distribution within the molecule. The carbonyl carbons exhibit characteristic distances and angles typical of carboxylic acid and ester functionalities, with average carbon-oxygen double bond lengths of approximately 1.223 angstroms and carbon-oxygen single bond lengths of 1.323 angstroms [11].

Conformational Analysis

The conformational behavior of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is governed by the interplay between ring strain and substituent effects. The cyclobutane ring undergoes rapid conformational interconversion between puckered forms through a low-energy barrier process [12]. This ring inversion occurs with an activation energy of approximately 1.45 kilocalories per mole, allowing the molecule to sample multiple conformations at room temperature [12].

The preferred conformation minimizes both angle strain and torsional strain while accommodating the steric requirements of the geminal dicarboxyl substituents. The puckered ring geometry places one carbon atom out of the plane formed by the other three ring carbons, with the displacement typically measuring 0.40 angstroms [11]. This conformational flexibility contributes to the molecule's dynamic behavior in solution.

Physical Properties

Physical State and Organoleptic Properties

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid exists as a liquid at room temperature [9] [13]. The compound presents as a clear, colorless to slightly yellow liquid with no distinctive odor reported in the literature [14]. The physical appearance remains consistent across different purity grades, with commercial samples typically exhibiting 95-98% purity [9] [10] [14].

Melting and Boiling Points

The compound exhibits a boiling point range of 228.5-229.5 degrees Celsius at 765 Torr pressure [15] [16]. This relatively high boiling point reflects the presence of intermolecular hydrogen bonding between carboxylic acid groups and the molecular complexity arising from the bicarbonyl substitution pattern. The melting point has not been definitively established in the available literature, likely due to the liquid state of the pure compound at ambient conditions.

Density (1.117 g/mL at 25°C)

The density of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is 1.117 grams per milliliter at 25 degrees Celsius [9] [15] [16]. This density value indicates that the compound is denser than water, which is consistent with the presence of multiple oxygen-containing functional groups that increase the molecular mass relative to hydrocarbon analogs. The density measurement provides important information for volumetric calculations and handling procedures.

Refractive Index (n20/D 1.451)

The refractive index of the compound is 1.451 at 20 degrees Celsius using the sodium D-line [9] [15] [16]. This optical property reflects the molecular polarizability and electronic structure of the compound. The refractive index value is consistent with organic compounds containing carbonyl functionalities and falls within the expected range for carboxylic acid esters.

Chemical Properties

Acidity Parameters and pKa Values

The compound exhibits acidic properties due to the presence of the carboxylic acid functional group. The predicted pKa value is 3.00 ± 0.20 [15], which indicates significantly enhanced acidity compared to simple carboxylic acids. This increased acidity results from the electron-withdrawing effect of the adjacent ethoxycarbonyl group, which stabilizes the conjugate base through inductive effects [17].

For comparison, simple cyclobutanecarboxylic acid has a pKa of 4.785 at 25 degrees Celsius [18] [19], demonstrating that the additional ester substituent reduces the pKa by approximately 1.8 units. This substantial increase in acidity reflects the cumulative electron-withdrawing effects of the geminal ester group.

Solubility Profile in Various Solvents

The solubility characteristics of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid are influenced by both the polar carboxylic acid group and the ester functionality. The compound exhibits moderate polarity due to the carboxylic acid group, which can participate in hydrogen bonding interactions [20]. This enhances solubility in polar solvents while maintaining some solubility in less polar organic solvents due to the ethyl ester portion.

Water solubility is expected to be limited, consistent with the general behavior of carboxylic acids containing hydrophobic substituents [21]. The compound should demonstrate enhanced solubility in alcoholic solvents and other protic solvents capable of hydrogen bonding interactions. Solubility in aprotic polar solvents such as dimethyl sulfoxide and dimethylformamide is also anticipated to be favorable.

Reactivity of Functional Groups

The molecule contains two reactive carbonyl centers that exhibit distinct chemical behaviors. The carboxylic acid group readily participates in typical acid-base reactions, forming salts with bases and undergoing esterification reactions with alcohols under acidic catalysis [22] [23]. The ethoxycarbonyl group functions as an ester, susceptible to hydrolysis under both acidic and basic conditions [22] [24] [25].

Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylate salt and ethanol [24]. Acidic hydrolysis proceeds through the reverse of Fischer esterification, producing the carboxylic acid and ethanol [26]. The compound may also undergo transesterification reactions when treated with other alcohols in the presence of appropriate catalysts [27].

Stability Under Various Conditions

The thermal stability of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid is influenced by the inherent strain in the cyclobutane ring and the presence of thermally labile ester functionality. The compound demonstrates reasonable thermal stability below its boiling point, with decomposition occurring at elevated temperatures. The storage recommendation of 2-8 degrees Celsius suggests enhanced stability under refrigerated conditions [15].

Chemical stability varies with pH conditions. Under neutral to mildly acidic conditions, the compound exhibits good stability. However, exposure to strong bases results in rapid saponification of the ester group [28]. Strong acidic conditions may promote ester hydrolysis, though this process is typically slower than base-catalyzed hydrolysis [25] [26].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid exhibits characteristic signals that confirm the molecular structure [29]. The carboxylic acid proton appears as a broad singlet in the range of 10-12 parts per million, highly deshielded due to the electronegativity of oxygen and the anisotropic effect of the carbonyl group [30] [31]. This signal may exchange rapidly with deuterium oxide, causing it to disappear upon addition of D₂O.

The ethyl ester portion displays the characteristic pattern of a triplet around 1.2-1.3 parts per million for the methyl group and a quartet around 4.2-4.3 parts per million for the methylene group [32] [33]. The cyclobutane ring protons appear as complex multipiples in the aliphatic region, typically between 2.0-3.0 parts per million, with the exact chemical shifts influenced by the electron-withdrawing effects of the adjacent carbonyl groups [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbons appear in distinct regions: the carboxylic acid carbon resonates around 170-180 parts per million, while the ester carbonyl carbon appears slightly upfield at 160-170 parts per million [34] [35]. The cyclobutane ring carbons appear in the aliphatic region, with the quaternary carbon bearing the two carbonyl groups showing characteristic downfield shifts due to the deshielding effects of the adjacent electronegative groups.

Infrared Spectroscopy

The infrared spectrum exhibits several diagnostic absorption bands characteristic of the functional groups present in the molecule. The carboxylic acid carbonyl stretching frequency appears around 1710-1760 wavenumbers, with hydrogen-bonded dimers typically absorbing near the lower end of this range [36] [31]. The broad hydroxyl stretching absorption extends from 2500-3300 wavenumbers, overlapping with carbon-hydrogen stretching vibrations around 3000 wavenumbers [36] [31].

The ester carbonyl group displays its characteristic stretching frequency in the range of 1735-1750 wavenumbers [37] [38]. This absorption appears at higher frequency than the carboxylic acid carbonyl due to the different electronic environment of the ester functionality. Additional carbon-oxygen stretching vibrations appear in the region of 1000-1300 wavenumbers, providing further confirmation of the ester linkage [37].

Mass Spectrometry Fragmentation Pattern

Electron ionization mass spectrometry of 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid produces characteristic fragmentation patterns that reflect the molecular structure [39] [40]. The molecular ion peak at mass-to-charge ratio 172 may exhibit relatively low intensity due to the presence of multiple weak bonds susceptible to fragmentation [39].

Common fragmentation pathways include loss of the ethoxy group (mass 45) from the ester functionality, yielding a fragment at mass-to-charge ratio 127 [39] [40]. Loss of the carboxyl group (mass 45) produces another significant fragment. The cyclobutane ring may undergo ring-opening reactions under electron impact conditions, leading to additional fragmentation products. Alpha-cleavage adjacent to the carbonyl groups represents another major fragmentation pathway, producing stabilized acylium ions [39] [40].

X-ray Crystallographic Data

While specific crystallographic data for 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid are not available in the searched literature, related cyclobutane derivatives provide insight into the expected structural parameters [41] [42] [11]. Crystallographic studies of 1,1-cyclobutanedicarboxylic acid reveal key geometric features relevant to the target compound [11].

The cyclobutane ring in related dicarboxylic acid structures exhibits average carbon-carbon bond lengths of 1.548-1.560 angstroms, with the bonds adjacent to the substituted carbon being slightly longer [11]. Ring angles deviate significantly from tetrahedral geometry, with the smallest angle at the disubstituted carbon measuring approximately 88.5 degrees [11]. The ring adopts a puckered conformation with the unsubstituted carbon displaced approximately 0.40 angstroms from the plane of the other three carbons [11].

Ring strain represents the additional energy stored in cyclic molecules due to their deviation from ideal molecular geometries [1] [2]. In substituted cyclobutane systems, particularly 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the theoretical framework for understanding ring strain encompasses multiple energy components that contribute to the overall molecular instability.
The fundamental basis of ring strain theory originates from Adolf von Baeyer's pioneering work in 1885, which proposed that small and large rings experience instability due to forced deviations from ideal tetrahedral bond angles [2] [3]. For cyclobutane derivatives, the theoretical ideal bond angle of 109.5° cannot be achieved within the geometric constraints of the four-membered ring structure [1] [4].

Theoretical calculations using density functional theory and ab initio methods have established that cyclobutane possesses a total ring strain energy of 26.3 kcal/mol (110.1 kJ/mol) [1] [5] [6]. This substantial energy penalty arises from the combination of angular strain and torsional strain components, which can be quantified through computational analysis of molecular orbital interactions and geometric distortions [7] [8].

The electronic structure of cyclobutane reveals significant deviations from ideal sp³ hybridization at carbon centers [4] [7]. Natural bond orbital analysis demonstrates that the ring-puckering motion in cyclobutane involves coupling between ring deformation and CH₂ rocking motions, with equilibrium angles of θ = 29.59° for puckering and α = 5.67° for rocking [7] [8]. These calculations indicate that inversion barriers in four-membered ring systems result from electronic delocalization rather than purely torsional interactions [7].

Homodesmotic reaction calculations provide the most accurate theoretical assessment of ring strain energies by comparing cyclic molecules to their acyclic analogs while maintaining balanced group equivalencies [9]. For 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the presence of electron-withdrawing ester and carboxylic acid substituents modifies the electronic environment, potentially altering the magnitude of ring strain through inductive and mesomeric effects [9] [10].

Angular Strain Quantification

Angular strain, also known as Baeyer strain, constitutes the primary component of ring strain in cyclobutane systems and can be precisely quantified through geometric analysis and thermodynamic measurements [2] [11] [12]. In 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the angular strain originates from the forced compression of C-C-C bond angles from the ideal tetrahedral value of 109.5° to approximately 88-90° [11] [13] [14].
The quantification of angular strain in cyclobutane reveals a bond angle deviation of 19.5-21.5° from the ideal tetrahedral geometry [15] [4]. In the planar conformation, cyclobutane would exhibit C-C-C bond angles of exactly 90°, representing a 19.5° deviation from ideality [1] [16]. However, the preferred puckered conformation adopts bond angles of approximately 88°, resulting in a slightly larger angular deviation but providing compensation through reduced torsional strain [4] [13] [14].

Experimental measurements using electron diffraction and microwave spectroscopy have determined the structural parameters of cyclobutane with high precision [17]. The ring dihedral angle in the puckered conformation is 27.9 ± 1.6°, with C-C bond lengths of 1.554 ± 0.001 Å and C-H bond lengths of 1.109 ± 0.003 Å [17]. The rocking angle between adjacent H-C-H and C-C-C angles is 6.2 ± 1.2°, indicating significant geometric distortion [17].

The angular strain component of total ring strain in cyclobutane has been estimated at approximately 15.0 kcal/mol through decomposition of total strain energy into constituent parts [1] [4]. This value represents the energy penalty associated specifically with bond angle compression, distinct from torsional and other strain contributions [2] [18].

Computational analysis using CBS-QB3 and coupled-cluster methods has provided detailed quantification of angular strain effects [7] [19]. Ring strain energies in transition states for ring-opening reactions demonstrate that the majority of ring strain energy is removed during the activation process, confirming the substantial energetic penalty imposed by angular compression [19].

For substituted cyclobutanes, the presence of bulky or electronegative substituents can modify angular strain through steric and electronic effects [9] [10]. The gem-dimethyl effect demonstrates that substituent positioning can reduce total ring strain by 6-10 kcal/mol relative to unsubstituted systems [9] [10]. In 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the 1,1-disubstitution pattern may provide similar strain relief through the Thorpe-Ingold effect [20].

Torsional Strain Considerations

Torsional strain in cyclobutane systems arises from the eclipsed conformations of adjacent C-H bonds and represents a significant contribution to the total ring strain energy [1] [4] [21]. Unlike angular strain, which is primarily geometric in origin, torsional strain results from unfavorable electronic interactions between filled molecular orbitals on adjacent carbon atoms [18] [22].

In the hypothetical planar conformation of cyclobutane, all C-H bonds would be perfectly eclipsed, generating substantial torsional strain estimated at approximately 11.3 kcal/mol [1] [4]. The eclipsed arrangement places electron density from C-H bonds in close proximity, resulting in electron-electron repulsion and destabilization of the molecular system [2] [4].

The puckered conformation of cyclobutane represents an energy-minimized structure that balances angular strain against torsional strain [4] [23] [24]. By adopting a butterfly-like geometry with one carbon atom displaced approximately 25° from the plane of the other three carbons, cyclobutane reduces torsional strain while accepting a modest increase in angular strain [4] [13] [14].

Experimental evidence from infrared spectroscopy and electron diffraction confirms the dynamic nature of cyclobutane puckering [17] [25]. The molecule undergoes rapid pseudorotation at room temperature, with equivalent conformations interconverting through low-energy barriers [17] [26]. The puckering potential function exhibits a double-minimum character with an inversion barrier of approximately 482 cm⁻¹ (1.4 kcal/mol) [7] [8].

The quantification of torsional strain in substituted cyclobutanes requires consideration of substituent effects on conformational preferences [27] [28]. For 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the presence of bulky substituents at the 1-position may influence the puckering amplitude and modify torsional interactions [27]. The ethoxycarbonyl and carboxylic acid groups introduce additional conformational degrees of freedom that can either alleviate or exacerbate torsional strain depending on their relative orientations [27] [28].

Computational studies using molecular dynamics simulations reveal that torsional strain in cyclobutane derivatives varies with substituent positioning and electronic properties [7] [29]. The coupling between ring puckering and substituent conformations demonstrates the interconnected nature of strain components in these systems [29] [28].

Natural bond orbital analysis provides insight into the electronic origins of torsional strain relief through puckering [7]. The σ(CC) → σ(CH)* and σ(CH) → σ(CH)* hyperconjugative interactions are strengthened as cyclobutane adopts puckered conformations, suggesting that electronic delocalization rather than purely steric effects drives conformational preferences [7].

Puckering Effect on Molecular Energetics

The puckering phenomenon in cyclobutane systems represents a critical conformational adaptation that significantly influences molecular energetics and chemical reactivity [17] [7] [23]. In 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the puckering motion involves complex coupling between ring deformation and substituent reorientation, affecting both thermodynamic stability and kinetic behavior [7] [27].

The energetics of cyclobutane puckering have been extensively studied through high-level ab initio calculations and experimental spectroscopic methods [7] [8]. The puckering potential energy surface exhibits a double-minimum character with an inversion barrier height of 482 cm⁻¹ (1.38 kcal/mol) [7]. This relatively low barrier allows for rapid interconversion between equivalent puckered conformations at ambient temperatures [17] [26].

Detailed structural analysis reveals that the puckering motion involves displacement of one carbon atom from the plane defined by the other three ring carbons [17] [23]. The equilibrium puckering angle θ has been determined as 29.59° through CBS extrapolation methods, with significant coupling to CH₂ rocking motions characterized by an angle α of 5.67° [7] [8]. This coupling parameter β/θ = 0.22 ± 0.05 demonstrates the interdependence of ring and substituent motions [17].

The energetic consequences of puckering extend beyond simple strain relief to encompass modifications in electronic structure and bonding patterns [7]. Natural bond orbital analysis indicates that hyperconjugative interactions σ(CC) → σ(CH)* and σ(CH) → σ(CH)* are enhanced in puckered conformations, providing electronic stabilization that compensates for increased angular strain [7]. This electronic delocalization effect represents a fundamental driving force for puckering in four-membered ring systems [7].

For substituted cyclobutanes, the puckering energetics are modified by substituent-ring interactions and steric effects [27] [28]. In 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, the bulky substituents at the 1-position may alter the puckering amplitude and barrier height through steric hindrance and electronic effects [27]. The conformational flexibility of the ethyl ester group introduces additional complexity to the puckering potential energy surface [28].

Experimental studies using nuclear magnetic resonance spectroscopy have revealed that substituent effects can dramatically influence puckering behavior in cyclobutane derivatives [27] [28]. For DNA photodimers containing cyclobutane rings, the presence of different substituents (methyl vs. hydroxyl groups) determines whether both CB+ and CB- puckering modes are accessible or if only one conformation is preferred [27].

The thermodynamic impact of puckering on molecular stability is reflected in heat capacity measurements and combustion calorimetry data [17] [30]. The temperature dependence of puckering amplitudes contributes to the vibrational heat capacity and affects thermodynamic properties over a wide temperature range [17]. For synthetic applications, understanding puckering energetics is crucial for predicting reaction selectivity and controlling stereochemical outcomes [27] [28].

Structural Comparison with Other Cycloalkane Carboxylic Acids

The comparative analysis of cycloalkane carboxylic acids reveals systematic trends in structural stability, reactivity, and physicochemical properties that directly correlate with ring strain energies [32] [33]. 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid occupies a unique position within this series, exhibiting substantial ring strain while incorporating additional functional group complexity [34] [35] [36].

Cyclopropanecarboxylic acid represents the most highly strained member of the series, with a total ring strain of 27.6 kcal/mol [1] [5] [6]. The extreme angular compression (49.5° deviation from tetrahedral) and complete eclipsing of all C-H bonds result in exceptional reactivity and tendency toward ring-opening reactions [1] [4]. The C-C bond dissociation energy in cyclopropane (61 kcal/mol) is significantly lower than in unstrained alkanes (88 kcal/mol), reflecting the strain-induced weakening of covalent bonds [4] [24].

Cyclobutanecarboxylic acid exhibits comparable total ring strain (26.3 kcal/mol) to its three-membered analog but achieves partial torsional strain relief through puckering [1] [4] . The 88° bond angles represent a smaller angular deviation (21.5°) than cyclopropane, but the presence of additional eclipsing interactions in the four-membered ring maintains high overall strain energy [4] [13]. The ability to adopt puckered conformations provides some conformational flexibility absent in the rigid cyclopropane system [4] [23].

Cyclopentanecarboxylic acid demonstrates dramatically reduced ring strain (6.2 kcal/mol) due to bond angles (108°) that closely approach the ideal tetrahedral value [1] [32]. The five-membered ring adopts envelope and twist conformations that effectively minimize torsional strain while maintaining near-optimal angular geometry [4] [32]. This reduced strain translates to enhanced chemical stability and more conventional reactivity patterns compared to smaller ring systems [32] [37].

Cyclohexanecarboxylic acid represents the strain-free reference point within the series, with zero detectable ring strain energy [1] [32] [37]. The six-membered ring adopts chair conformations that achieve perfect tetrahedral bond angles (109.5°) and fully staggered C-H bond arrangements [4] [32]. The absence of ring strain results in chemical behavior essentially identical to acyclic carboxylic acids [32] [37].

The introduction of additional substituents, as exemplified by 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, modifies the strain energy profile through electronic and steric effects [34] [35] [9]. The gem-disubstitution pattern at the 1-position may provide strain relief through the Thorpe-Ingold effect, potentially reducing total ring strain by 6-8 kcal/mol relative to the unsubstituted cyclobutane system [9] [10] [20]. However, the electron-withdrawing nature of both carboxyl and ethoxycarbonyl groups may counteract this relief through electronic destabilization [9].

Molecular weight progression within the series (cyclopropanecarboxylic acid: 86.09 g/mol; cyclobutanecarboxylic acid: 100.12 g/mol; 1-(Ethoxycarbonyl)cyclobutanecarboxylic acid: 172.18 g/mol) reflects the increasing structural complexity and functional group content [34] [38] [36]. The substantial molecular weight increase in the substituted cyclobutane derivative corresponds to enhanced polarity and modified solubility characteristics compared to simpler analogs [34] [39].

Reactivity patterns across the series demonstrate clear correlations with ring strain energies [1] [40]. High-strain systems (cyclopropane and cyclobutane derivatives) exhibit enhanced electrophilicity at carbonyl carbons and increased susceptibility to nucleophilic attack [41]. The strain energy provides thermodynamic driving force for ring-opening reactions and rearrangement processes that are energetically unfavorable for larger, less strained rings [40] [19].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Cyclobutane-1,1-dicarboxylic acid ethyl ester

Dates

Last modified: 08-16-2023

Explore Compound Types